1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
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Overview
Description
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a chemical compound with the molecular formula C13H14N2O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is notable for its indole core, which is a common structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one typically involves the reaction of cyclohexanone with an appropriate indole derivative under nitration conditions. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of automated systems for temperature and pH control is crucial in industrial production to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-5-nitroindole-2-one: Similar structure but lacks the spirocyclohexane ring.
5-Nitroindole: Contains the nitro group but lacks the spirocyclohexane and the ketone group.
Spiroindoline derivatives: Share the spiro structure but differ in the functional groups attached.
Uniqueness
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is unique due to its combination of a spirocyclohexane ring and an indole core with a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(6-2-1-3-7-13)10-8-9(15(17)18)4-5-11(10)14-12/h4-5,8H,1-3,6-7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKPNMFYPKTROP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718671 |
Source
|
Record name | 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156232-54-1 |
Source
|
Record name | 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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